Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL
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Overview
Description
Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL: is a heterocyclic compound with the molecular formula C8H16N2O. It is a derivative of pyrido[1,2-a]pyrazine and is characterized by its bicyclic structure, which includes a piperazine ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: An unexpected nitro group displacement during a nitro-Mannich reaction led to the one-pot formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core. This method represents the shortest access to this pharmacologically relevant heterobicyclic system.
Cyclization of Diamino Alcohols: Optically pure octahydro-2H-pyrido[1,2-a]pyrazines have been prepared from diamino alcohols by cyclization of bromo- or chloroamides.
Industrial Production Methods: Industrial production methods for octahydro-2H-pyrido[1,2-A]pyrazin-8-OL are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential as a β-turn mimetic and as a 5-HT2C receptor agonist . These properties make it a candidate for the development of new therapeutic agents.
Medicine: this compound derivatives have been investigated for their potential as IgE inhibitors, which could be useful in the treatment of allergic conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of octahydro-2H-pyrido[1,2-A]pyrazin-8-OL involves its interaction with specific molecular targets and pathways. For example, as a 5-HT2C receptor agonist, it binds to and activates these receptors, which are involved in the regulation of mood, appetite, and other physiological functions . The compound’s activity as an IgE inhibitor suggests that it may interfere with the binding of IgE to its receptors, thereby preventing allergic reactions .
Comparison with Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound shares a similar bicyclic structure but lacks the hydroxyl group present in octahydro-2H-pyrido[1,2-A]pyrazin-8-OL.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its pharmacological properties and reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
CAS No. |
2465-81-8 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h7-9,11H,1-6H2 |
InChI Key |
SXAAUJHKOBNWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2CC1O |
Origin of Product |
United States |
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